molecular formula C18H17N3O5 B13488542 2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide

Cat. No.: B13488542
M. Wt: 355.3 g/mol
InChI Key: WMPOXAHBORTNGO-UHFFFAOYSA-N
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Description

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide is a complex organic compound with a unique structure that combines elements of piperidine and isoindoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide typically involves multiple stepsThe final step involves the coupling of the acetamide group with the propargyl group under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares structural similarities but has different pharmacological properties.

    Lenalidomide: Another related compound with distinct therapeutic applications.

    Pomalidomide: Similar in structure but used for different medical conditions.

Uniqueness

2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]-N-prop-2-ynylacetamide

InChI

InChI=1S/C18H17N3O5/c1-2-8-19-16(23)10-26-14-5-3-4-11-12(14)9-21(18(11)25)13-6-7-15(22)20-17(13)24/h1,3-5,13H,6-10H2,(H,19,23)(H,20,22,24)

InChI Key

WMPOXAHBORTNGO-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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